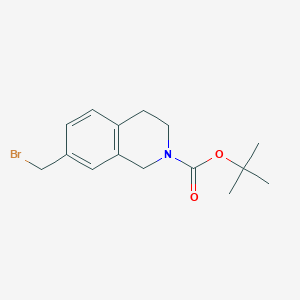![molecular formula C20H24N2O2 B6268874 (S)-[-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol CAS No. 344899-18-9](/img/new.no-structure.jpg)
(S)-[-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)--5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol is a cinchona alkaloid. This compound is known for its complex structure, which includes a quinoline moiety and a bicyclic azabicyclo octane system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)--5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol typically involves multiple steps. One common approach is to start with the quinoline derivative, which is then subjected to a series of reactions to introduce the azabicyclo octane system. Key steps often include:
Alkylation: Introduction of the ethenyl group.
Cyclization: Formation of the azabicyclo octane ring.
Hydroxylation: Introduction of the hydroxyl group at the methanol position.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and streamlined purification processes .
Analyse Chemischer Reaktionen
Types of Reactions
(S)--5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol can undergo various types of chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the quinoline moiety.
Substitution: Substitution reactions at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield a fully saturated quinoline derivative .
Wissenschaftliche Forschungsanwendungen
(S)--5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol has several scientific research applications:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities
Wirkmechanismus
The mechanism of action of (S)--5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s quinoline moiety is particularly important for its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other cinchona alkaloids such as quinine and quinidine. These compounds share structural similarities but differ in their specific functional groups and stereochemistry .
Uniqueness
What sets (S)--5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol apart is its unique combination of a quinoline moiety and an azabicyclo octane system. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
344899-18-9 |
|---|---|
Molekularformel |
C20H24N2O2 |
Molekulargewicht |
324.4 |
Reinheit |
93 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



